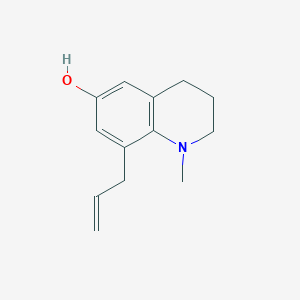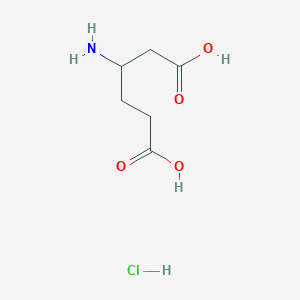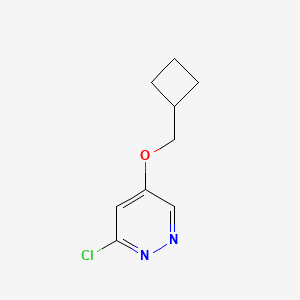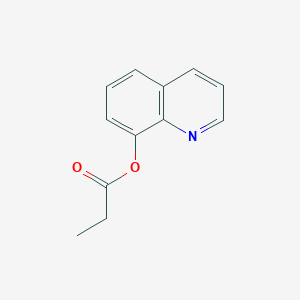
6-Ethoxynaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxynaphthalene-2-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 6th position and a nitrile group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxynaphthalene-2-carbonitrile typically involves the reaction of 6-ethoxynaphthalene with a suitable nitrile source under controlled conditions. One common method is the nucleophilic substitution reaction where 6-ethoxynaphthalene is treated with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxynaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield primary amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: 6-Ethoxynaphthalene-2-carboxylic acid.
Reduction: 6-Ethoxynaphthalene-2-amine.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Ethoxynaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 6-Ethoxynaphthalene-2-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The aromatic structure allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
6-Methoxynaphthalene-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Naphthalenecarbonitrile: Lacks the ethoxy group, providing a simpler structure.
6-Ethoxynaphthalene-1-carbonitrile: Similar but with the nitrile group at the 1st position.
Uniqueness: 6-Ethoxynaphthalene-2-carbonitrile is unique due to the specific positioning of the ethoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
66217-26-3 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
6-ethoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,2H2,1H3 |
Clave InChI |
IMPMRSUQFSFUPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)









